Extended Side Chain Differentiation from N-Phenyl Analog
The target compound (CAS 1005299-56-8) differs from its closest commercially available analog, N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-53-0), by replacement of the N-phenyl group with an N-(3-phenylpropyl) group. This substitution increases the molecular weight from 366.4 to 408.52 g·mol⁻¹ and extends the acetamide side chain by three methylene units plus a terminal phenyl ring . In the 2-ureido-thiazole glucokinase activator series claimed in US7884210B2, analogous N-substituent variation (from short alkyl to arylalkyl) is explicitly described as modulating glucokinase activation potency, with the patent encompassing N-(3-phenylpropyl)-terminated acetamide derivatives within its structural claims [1]. The extended side chain is predicted to occupy deeper hydrophobic sub-pockets within kinase ATP-binding sites, a feature associated with improved selectivity profiles in related ureido-thiazole series [2].
| Evidence Dimension | Side-chain length and molecular weight (structural differentiation) |
|---|---|
| Target Compound Data | N-(3-phenylpropyl) substituent; MW = 408.52 g·mol⁻¹; C₂₂H₂₄N₄O₂S |
| Comparator Or Baseline | N-phenyl analog (CAS 921481-53-0): N-phenyl substituent; MW = 366.4 g·mol⁻¹; C₁₉H₁₈N₄O₂S |
| Quantified Difference | ΔMW = +42.1 g·mol⁻¹; additional C₃H₆ spacer plus altered terminal ring geometry |
| Conditions | Structural comparison based on published molecular formulas and CAS registry data |
Why This Matters
The extended N-(3-phenylpropyl) side chain is a deliberate structural feature that alters target-binding geometry and lipophilicity relative to the N-phenyl analog; procurement of the incorrect analog will yield a compound with fundamentally different target-engagement properties.
- [1] Lau J, Murray A, Vedso P, Kristiansen M, Jeppesen L. Ureido-thiazole glucokinase activators. US Patent US7884210B2. Granted February 8, 2011. Assigned to Novo Nordisk A/S. Structural claims encompass ureido-thiazole acetamide derivatives with N-arylalkyl substituents. View Source
- [2] Li L, Zhang CL, Song HR, Tan CY, Ding HW, Jiang YY. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters. 2016;27(01):1-6. doi:10.1016/j.cclet.2015.09.008. Demonstrates that 2-ureidothiazole derivatives with varied N-substituents show differential VEGFR-2 and PI3Kα inhibitory activity. View Source
